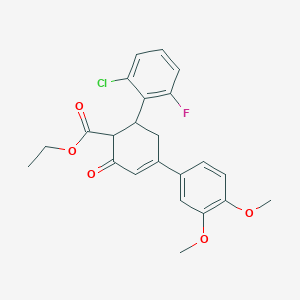

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

CAS No.:

Cat. No.: VC15371726

Molecular Formula: C23H22ClFO5

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H22ClFO5 |

|---|---|

| Molecular Weight | 432.9 g/mol |

| IUPAC Name | ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |

| Standard InChI | InChI=1S/C23H22ClFO5/c1-4-30-23(27)22-15(21-16(24)6-5-7-17(21)25)10-14(11-18(22)26)13-8-9-19(28-2)20(12-13)29-3/h5-9,11-12,15,22H,4,10H2,1-3H3 |

| Standard InChI Key | URQYDJBJESXYHJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC=C3Cl)F |

Introduction

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic compound belonging to the class of cyclohexenone derivatives. These compounds are of significant interest in medicinal and synthetic chemistry due to their versatile biological activities and structural flexibility. The compound's unique structure, characterized by a combination of halogenated phenyl groups and a cyclohexenone backbone, makes it a potential candidate for pharmacological applications.

Structural Characteristics

The chemical structure of the compound is defined by the following features:

Molecular Formula: C20H18ClFO5

Molecular Weight: Approximately 392.81 g/mol

The structure includes:

-

A cyclohexenone core with a ketone group at position 2.

-

A chloro-fluorophenyl group attached at position 6.

-

A dimethoxyphenyl substituent at position 4.

-

An ethyl ester functional group at position 1.

The halogenation (chlorine and fluorine substituents) enhances lipophilicity and may improve bioavailability, while the dimethoxyphenyl group contributes to electronic and steric effects.

Synthesis

The synthesis of ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions, including:

-

Cyclization reactions to form the cyclohexenone core.

-

Halogenation to introduce chlorine and fluorine atoms onto the aromatic ring.

-

Esterification to attach the ethyl carboxylate group.

These steps often require catalysts, controlled temperatures, and solvents such as ethanol or dichloromethane.

Biological Activity

While specific biological studies on this compound are not widely reported, similar cyclohexenone derivatives exhibit:

-

Anti-inflammatory properties

-

Antioxidant activity

-

Potential enzyme inhibition, particularly in pathways involving oxidative stress.

The presence of halogenated phenyl groups suggests possible interactions with biological membranes or proteins, enhancing its pharmacological profile.

Potential Applications

Given its structural features, ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate could be explored for:

-

Drug development, especially in anti-inflammatory or anticancer therapies.

-

Synthetic intermediates, serving as building blocks for more complex molecules.

-

Material science, where halogenated aromatic compounds are used in specialized polymers.

Research Gaps and Future Directions

Despite its potential, detailed studies on this compound's pharmacokinetics, toxicology, and biological efficacy are lacking. Future research should focus on:

-

Conducting in vitro and in vivo assays to assess biological activity.

-

Exploring its role as a scaffold for drug design.

-

Investigating its interactions with enzymes or receptors through computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume